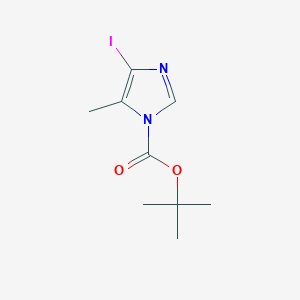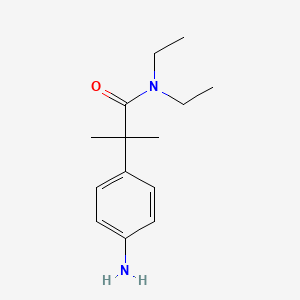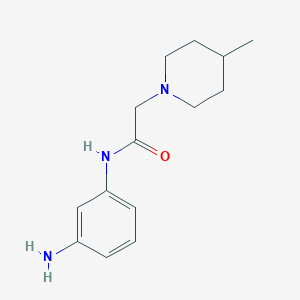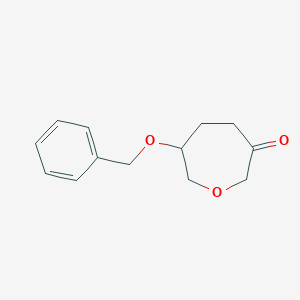
1-Boc-4-iodo-5-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-iodo-5-methylimidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, an iodine atom at the fourth position, and a methyl group at the fifth position of the imidazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-iodo-5-methylimidazole typically involves the iodination of a Boc-protected imidazole derivative. One common method includes the reaction of 1-Boc-5-methylimidazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the fourth position of the imidazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-iodo-5-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free imidazole derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).
Deprotection Reactions: Trifluoroacetic acid, dichloromethane.
Major Products Formed:
Substitution Reactions: Substituted imidazole derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyne-substituted imidazole derivatives.
Deprotection Reactions: 4-iodo-5-methylimidazole.
Scientific Research Applications
1-Boc-4-iodo-5-methylimidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-4-iodo-5-methylimidazole is primarily related to its reactivity and ability to participate in various chemical transformations. The presence of the iodine atom and Boc protecting group influences its reactivity and selectivity in different reactions. The compound can interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, depending on the specific application and context.
Comparison with Similar Compounds
1-Boc-4-chloro-5-methylimidazole: Similar structure with a chlorine atom instead of iodine.
1-Boc-4-bromo-5-methylimidazole: Similar structure with a bromine atom instead of iodine.
1-Boc-4-fluoro-5-methylimidazole: Similar structure with a fluorine atom instead of iodine.
Uniqueness: 1-Boc-4-iodo-5-methylimidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making it more reactive in certain substitution and cross-coupling reactions. This uniqueness makes this compound a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C9H13IN2O2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
tert-butyl 4-iodo-5-methylimidazole-1-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-6-7(10)11-5-12(6)8(13)14-9(2,3)4/h5H,1-4H3 |
InChI Key |
QKWBMBCSZAPKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)


![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)
![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)

